molecular formula C20H18N4O B11437062 2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B11437062
M. Wt: 330.4 g/mol
InChI Key: ITKDDUADCCMHNF-UHFFFAOYSA-N
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Description

2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol: is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is to start with the condensation of 2-aminopyrimidine with 2,4-dimethylphenylamine, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives
  • Imidazo[1,2-a]pyrazine derivatives
  • Imidazo[1,2-a]thiazole derivatives

Uniqueness

2-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact selectively with certain biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

2-[3-(2,4-dimethylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C20H18N4O/c1-13-8-9-16(14(2)12-13)22-19-18(15-6-3-4-7-17(15)25)23-20-21-10-5-11-24(19)20/h3-12,22,25H,1-2H3

InChI Key

ITKDDUADCCMHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4O)C

Origin of Product

United States

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